Tenuazonic acid copper salt is a metal complex derived from tenuazonic acid, a mycotoxin produced by various species of the fungus Alternaria. This compound is significant in both agricultural and food safety contexts due to its toxicological properties. Tenuazonic acid itself is recognized for its potential health risks, particularly in food products, and its copper salt form is utilized for various analytical and research purposes.
Tenuazonic acid is primarily sourced from fungi belonging to the Alternaria genus, which are commonly found on decaying plant material and can contaminate crops such as tomatoes, peppers, and grains. The copper salt of tenuazonic acid is synthesized for analytical studies and is commercially available from chemical suppliers like Sigma-Aldrich and Cayman Chemical .
Tenuazonic acid copper salt falls under the category of mycotoxins, specifically classified as a secondary metabolite produced by fungi. It is also categorized as a copper coordination compound due to the presence of copper ions in its structure. The compound has been studied for its toxicological effects and its role in food safety assessments .
The synthesis of tenuazonic acid copper salt typically involves the reaction of tenuazonic acid with a copper(II) source, such as copper sulfate or copper acetate. The process may include the following steps:
The synthesis often requires careful control of pH and temperature to ensure complete reaction and avoid degradation of the mycotoxin. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of the synthesized product .
The molecular formula for tenuazonic acid copper salt can be represented as . The structure consists of a central copper ion coordinated to two tenuazonic acid molecules, forming a chelate complex.
Tenuazonic acid copper salt can undergo various chemical reactions, including:
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to study these reactions, providing insights into the stability and reactivity of the compound .
The mechanism by which tenuazonic acid exerts its toxic effects involves several pathways:
Studies indicate that exposure to tenuazonic acid can lead to cytotoxic effects in various cell lines, highlighting its potential health risks when present in food products .
Relevant data on these properties can be found in product datasheets provided by chemical suppliers .
Tenuazonic acid copper salt has several applications in scientific research:
This compound serves as an essential tool for researchers studying mycotoxins and their implications in food safety regulations.
Tenuazonic acid (TeA), the parent compound of tenuazonic acid copper salt, is biosynthesized through a specialized hybrid enzymatic pathway in filamentous fungi. The key biosynthetic gene (TAS1) was identified in Magnaporthe oryzae and encodes a 1,602-amino-acid multifunctional enzyme classified as a non-ribosomal peptide synthetase and polyketide synthase (NRPS-PKS) hybrid. This enzyme represents a novel architectural paradigm in fungal secondary metabolism due to its unique domain organization starting with an NRPS module rather than the typical PKS module observed in fungal systems. The NRPS portion contains condensation (C), adenylation (A), and peptidyl carrier protein (PCP) domains, while the PKS portion contains only a ketosynthase (KS) domain—a significant deviation from typical fungal PKS-NRPS hybrids that contain multiple PKS domains [4].
The catalytic mechanism involves two primary substrates:
The KS domain performs the critical cyclization step that releases the tetramic acid structure characteristic of TeA. Gene knockout experiments confirmed that TAS1 disruption eliminates TeA production, while overexpression under the Aspergillus oryzae TEF1 promoter significantly enhances yield (28 mg/L without inducers) [4]. In Alternaria alternata, pathotype-specific biosynthetic clusters enable TeA production as a virulence determinant during plant infection. The Ageratina adenophora pathotype employs TeA biosynthesis to facilitate host colonization through reactive oxygen species induction and cell death initiation [9].
Table 1: Enzymatic Domains in TAS1 and Their Functions
| Domain | Type | Function in TeA Biosynthesis |
|---|---|---|
| Condensation (C) | NRPS | Initiates peptide bond formation |
| Adenylation (A) | NRPS | Activates L-isoleucine precursor |
| Peptidyl Carrier Protein (PCP) | NRPS | Shuttles activated amino acid |
| Ketosynthase (KS) | PKS | Catalyzes cyclization and TeA release |
The adenylation domain of TeA synthetase exhibits substrate flexibility, enabling the incorporation of alternative amino acid precursors to generate structurally distinct tenuazonic acid analogues. While L-isoleucine serves as the primary precursor yielding 3-acetyl-5-sec-butyl-tetramic acid (TeA), biosynthetic studies demonstrate that:
Feeding experiments with isotopically labeled precursors confirmed that Alternaria tenuis efficiently incorporates L-valine and L-leucine into tetramic acid analogues, though these analogues occur as trace components compared to the predominant isoleucine-derived TeA in natural settings. The copper salt form of these analogues can be chemically synthesized, with analytical characterization revealing shared fragmentation patterns in mass spectrometry (primary ions at m/z 139 and 112) due to conserved tetramic acid moieties [5].
Biological activity assessments indicate that while ValTA and LeuTA exhibit phytotoxic effects similar to TeA (causing growth inhibition and leaf browning), their potency is significantly reduced. Notably, LeuTA demonstrates antibacterial activity comparable to TeA despite its diminished phytotoxicity, suggesting structure-dependent bioactivity variations [5].
Table 2: Naturally Occurring Tenuazonic Acid Analogues and Precursors
| Amino Acid Precursor | Tenuazonic Acid Analogue | Molecular Structure Features | Relative Abundance |
|---|---|---|---|
| L-isoleucine | TeA | 5-sec-butyl | Predominant form |
| L-leucine | LeuTA | 5-isobutyl | Trace component |
| L-valine | ValTA | 5-isopropyl | Trace component |
TeA biosynthesis is highly responsive to environmental conditions and substrate composition, with significant yield variations observed across fungal species and cultivation parameters. Key modulatory factors include:
Osmotic Stress: Knockout of the OSM1 gene (encoding a Hog1-related mitogen-activated protein kinase) in Magnaporthe oryzae induces TeA production under hyperosmotic conditions. This regulatory gene normally suppresses secondary metabolite biosynthesis, and its disruption leads to TeA accumulation up to detectable levels in normally low-producing strains [4].
Chemical Inducers: Dimethyl sulfoxide (DMSO) at 1% concentration stimulates TeA production (14 mg/L) in Magnaporthe oryzae under static culture conditions. This solvent-mediated induction likely involves membrane permeability alterations or oxidative stress responses that trigger secondary metabolism [4].
Water Activity: Alternaria species exhibit optimal TeA production at water activity (aw) values of 0.98, explaining the high toxin contamination observed in moist agricultural commodities like tomatoes, cereals, and fruits. Argentinian wheat samples show mean TeA contamination reaching 2,313 μg/kg in positive samples, with 72% of Alternaria strains isolated from wheat producing TeA as the dominant mycotoxin [2] [5].
Light and Temperature: Conidiation and toxin production in Alternaria alternata mutant strains require specific light regimens. The TeA-deficient mutant ΔHP001 necessitates black light exposure for conidia production, unlike wild-type strains that conidiate under standard light conditions [9].
Substrate composition significantly influences biosynthetic efficiency, with cereal substrates (particularly wheat and sorghum) supporting higher TeA yields compared to protein-rich matrices. This substrate specificity correlates with field observations of toxin contamination patterns, where wheat, tomatoes, and sorghum-based products show the highest contamination levels [5] [2].
Table 3: Environmental Parameters Affecting TeA Biosynthesis
| Environmental Factor | Optimal Condition | Effect on TeA Yield | Mechanistic Basis |
|---|---|---|---|
| Water activity | 0.98 | Maximizes production | Facilitates fungal metabolic activity |
| Solvent stress | 1% DMSO | Induces production (14 mg/L) | Alters membrane permeability/metabolic regulation |
| Osmotic regulation | OSM1 knockout | Activates silent pathway | Derepresses secondary metabolite biosynthesis |
| Substrate type | Cereal matrices | Increases contamination | Nutritional optimization for Alternaria growth |
| Light cycle | Black light (mutants) | Enables conidiation | Regulates developmental pathways |
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